![molecular formula C6H2BrCl2N3 B1442113 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 900789-14-2](/img/structure/B1442113.png)
5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS: 900789-14-2) is a heterocyclic compound with a molecular formula of C₆H₂BrCl₂N₃ and an average molecular mass of 259.91 g/mol. It serves as a critical intermediate in synthesizing pyrrolo[2,3-d]pyrimidine derivatives, which are prominent in medicinal chemistry for their antitumor, antiviral, and kinase-inhibitory properties . The compound features a bromine atom at position 5 and chlorine atoms at positions 2 and 4 on the pyrrolo[2,3-d]pyrimidine core. These halogen substituents enhance electrophilicity, making it reactive in cross-coupling and cyclization reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine typically involves the bromination of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. One common method includes dissolving 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine in tetrahydrofuran, followed by the addition of N-bromosuccinimide at room temperature. The mixture is stirred for 1-2 hours, filtered, washed with water, and recrystallized from ethanol to obtain the pure product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of commercially available raw materials and the recycling of auxiliary materials help in reducing costs and minimizing environmental impact. The process typically includes bromination and reduction reactions, followed by purification steps to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced using reagents like zinc powder and acetic acid.
Common Reagents and Conditions
N-Bromosuccinimide: Used for bromination reactions.
Zinc Powder and Acetic Acid: Used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while reduction reactions typically result in the removal of halogen atoms .
Scientific Research Applications
Anticancer Properties
5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine has been studied for its potential as an anticancer agent. Research indicates that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell proliferation and survival.
Case Study:
A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant activity against various cancer cell lines, including breast and lung cancer. The results suggested that modifications to the pyrrolo[2,3-d]pyrimidine scaffold could enhance its anticancer efficacy and selectivity.
Antiviral Activity
The compound has also been evaluated for antiviral properties. Preliminary studies suggest it may inhibit viral replication by interfering with viral polymerases or other critical enzymes necessary for the viral life cycle.
Research Findings:
In vitro assays have shown that this compound can significantly reduce the viral load in infected cell cultures, indicating its potential as a therapeutic agent against viral infections.
Pesticidal Activity
The compound has been investigated for its pesticidal properties. Its structural attributes allow it to act as a potent herbicide and insecticide, targeting specific biochemical pathways in pests while being less harmful to non-target organisms.
Field Trials:
Field trials have demonstrated that formulations containing this compound effectively control pest populations in crops such as corn and soybeans. These studies highlight its potential as an environmentally friendly alternative to traditional pesticides.
Polymer Chemistry
In material science, this compound is used as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can lead to materials with improved resistance to degradation under extreme conditions.
Synthesis Techniques:
Researchers have employed various synthetic routes to incorporate this compound into polymer chains, resulting in materials suitable for applications in coatings and composites.
Mechanism of Action
The mechanism of action of 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares key structural features and properties of 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with analogous compounds:
Key Observations :
- Halogen Position: Bromine at position 5 (common in all brominated analogs) enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to non-brominated derivatives .
- Methyl Substitution : The 7-methyl group in 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine improves metabolic stability but reduces electrophilicity compared to the unmethylated parent compound .
- Dichloro vs. Monochloro: The 2,4-dichloro configuration in the target compound increases electrophilicity, facilitating nucleophilic aromatic substitution (e.g., amination) compared to mono-chloro analogs .
Biological Activity
5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS Number: 900789-14-2) is a halogenated pyrrolopyrimidine derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and antibiofilm applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
- Molecular Formula : C₆H₂BrCl₂N₃
- Molecular Weight : 266.91 g/mol
- Physical State : Solid
- Purity : ≥ 97%
- Storage Conditions : Store in a dark place under inert atmosphere at -20°C .
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains, particularly Staphylococcus aureus. In a study assessing the antimicrobial effects of multiple halogenated pyrimidines, this compound demonstrated significant inhibition of bacterial growth at concentrations of 100 µg/mL and 200 µg/mL over a 24-hour period .
Table 1: Antimicrobial Efficacy Against Staphylococcus aureus
Compound | Concentration (µg/mL) | CFU/mL After 24h |
---|---|---|
This compound | 100 | 10^5 |
This compound | 200 | 10^3 |
Control | N/A | >10^6 |
Antibiofilm Activity
The compound has also been evaluated for its antibiofilm properties. In vitro studies showed that it effectively inhibited biofilm formation by Staphylococcus aureus, which is crucial for preventing chronic infections associated with biofilms. The mechanism appears to involve disruption of slime production and alterations in gene expression related to virulence factors .
Table 2: Biofilm Inhibition Results
Compound | Concentration (µg/mL) | Biofilm Reduction (%) |
---|---|---|
This compound | 100 | 75 |
This compound | 200 | 90 |
Control | N/A | 0 |
The biological activity of this compound may be attributed to its ability to interfere with bacterial cell signaling pathways and inhibit the expression of genes responsible for biofilm formation and virulence. Studies have indicated that it affects the agr quorum-sensing system in Staphylococcus aureus, leading to decreased production of virulence factors such as hemolysins and toxins .
Case Studies
-
Study on Biofilm Formation :
A study published in the International Journal of Molecular Sciences focused on the antibiofilm activities of halogenated pyrimidines against Staphylococcus aureus. The results indicated that treatment with this compound significantly reduced biofilm biomass and metabolic activity compared to untreated controls . -
Impact on Gene Expression :
Research examining gene expression changes in response to treatment with this compound revealed downregulation of key virulence genes involved in biofilm formation and toxin production. This suggests potential therapeutic applications in managing infections caused by biofilm-forming bacteria .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sequential halogenation and functionalization steps. For example, chlorination of pyrrolo[2,3-d]pyrimidine derivatives can be achieved using reagents like POCl₃ or PCl₃ under reflux conditions. Bromination may employ N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at controlled temperatures (0–25°C) to ensure regioselectivity . Optimizing stoichiometry and reaction time is critical; excess halogenating agents can lead to over-substitution, while insufficient reaction time reduces yield.
Q. How is the purity and structural identity of this compound validated in academic research?
- Methodological Answer : Characterization relies on a combination of analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and absence of byproducts (e.g., singlet for pyrrole protons at δ 6.2–6.8 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., expected [M+H]⁺ for C₇H₄BrCl₂N₃: ~302.88) .
- HPLC : Assesses purity (>95% typical for research-grade material) .
Q. What are the primary biochemical applications of this compound in kinase inhibition studies?
- Methodological Answer : The compound’s pyrrolo-pyrimidine scaffold is a known kinase inhibitor template. Its bromo and dichloro substituents enhance binding to ATP pockets in kinases like EGFR or VEGFR2. Researchers use it to:
- In vitro assays : Measure IC₅₀ values via fluorescence polarization or ADP-Glo™ kinase assays .
- Structure-Activity Relationship (SAR) : Compare halogen positioning effects on inhibitory potency against analogs (e.g., 4-chloro-5-ethyl derivatives show altered selectivity ).
Advanced Research Questions
Q. How can computational modeling optimize the design of derivatives targeting specific kinases?
- Methodological Answer :
- Docking Studies : Tools like MOE or AutoDock predict binding modes by aligning the compound’s halogen groups with hydrophobic kinase pockets (e.g., Br at position 5 may fill a steric cleft in CDK2) .
- Quantum Chemical Calculations : Assess electronic effects of substituents on binding affinity (e.g., Cl at position 2 vs. 4 alters charge distribution ).
- MD Simulations : Evaluate stability of kinase-ligand complexes over 100-ns trajectories to prioritize derivatives for synthesis .
Q. How do researchers resolve contradictions in reported biological activities of halogenated pyrrolo-pyrimidines?
- Methodological Answer : Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration, kinase isoform) to minimize discrepancies .
- Compound Stability : Test for degradation under assay conditions (e.g., pH sensitivity of Br/Cl groups via LC-MS monitoring) .
- Off-Target Effects : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler™) to identify non-specific interactions .
Q. What strategies improve regioselectivity during multi-halogenation of the pyrrolo-pyrimidine core?
- Methodological Answer :
- Directed Metalation : Use directing groups (e.g., -OMe or -NH₂) to control halogen placement. For example, lithiation at position 5 followed by electrophilic bromination .
- Protecting Groups : Temporarily block reactive sites (e.g., SEM protection of NH groups during chlorination ).
- Microwave-Assisted Synthesis : Enhances reaction control, reducing byproducts (e.g., 30% yield improvement for dibrominated analogs ).
Q. How is this compound utilized in studying resistance mechanisms to kinase inhibitors?
- Methodological Answer :
- Mutagenesis Screens : Introduce point mutations in kinase domains (e.g., T790M in EGFR) and test compound efficacy via IC₅₀ shifts .
- Resistance Cell Lines : Generate resistant clones through prolonged exposure, then perform RNA-seq to identify upregulated pathways (e.g., MAPK/ERK) .
- Combination Therapy : Co-administer with allosteric inhibitors (e.g., MEK162) to overcome resistance .
Properties
IUPAC Name |
5-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2N3/c7-2-1-10-5-3(2)4(8)11-6(9)12-5/h1H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRKIEROMGAMCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=C(N=C2Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70728587 | |
Record name | 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70728587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
900789-14-2 | |
Record name | 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70728587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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